molecular formula C16H15BrO2 B022290 4-Bromo-2,2-diphenylbutyric acid CAS No. 37742-98-6

4-Bromo-2,2-diphenylbutyric acid

Cat. No. B022290
CAS RN: 37742-98-6
M. Wt: 319.19 g/mol
InChI Key: GFIYIIRFIODLLU-UHFFFAOYSA-N
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Description

4-Bromo-2,2-diphenylbutyric acid (4-Br-DPBA) is an organic compound belonging to the class of compounds known as phenylbutyric acids. It is a white crystalline solid with a melting point of 118.5 °C. 4-Br-DPBA has a wide range of applications in scientific research, including in the fields of pharmacology and biochemistry. In particular, it has been used in studies of enzyme mechanisms, metabolic processes, and drug interactions.

Scientific Research Applications

  • Synthetic Chemistry : It's used as a starting material or intermediate in the synthesis of various compounds. For instance, reactions involving 2,2-dibromo and 2-bromo derivatives of cyclobutanone have been studied to yield products like methyl 4-methoxy-2,3-bis(diphenylmethylene)butyrate (Toda & Takehira, 1972). Additionally, regioselective synthesis of 4-(5-bromo/chloropyrazol-1-yl)-2-aminobutyric acids has been facilitated using this compound (Heim-Riether, 2008).

  • Organic Synthesis : It's utilized in the synthesis of key intermediates for various pharmaceuticals and chemicals. For example, it's used in the preparation of atorvastatin intermediates (Song Hong-rui, 2009).

  • Biochemistry and Pharmacology : The compound contributes to understanding biochemical pathways and pharmacological activities. For instance, it has been used in the study of estrogenic activities of certain compounds (Meerts et al., 2001).

  • Analytical Chemistry : Research has focused on understanding its reactions and properties to develop analytical methods and syntheses, such as the bromination of organic substrates (Goodman & Detty, 2004).

Safety and Hazards

4-Bromo-2,2-diphenylbutyric acid is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice or attention if eye irritation persists or skin irritation occurs .

properties

IUPAC Name

4-bromo-2,2-diphenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c17-12-11-16(15(18)19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIYIIRFIODLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCBr)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191181
Record name 4-Bromo-2,2-diphenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37742-98-6
Record name α-(2-Bromoethyl)-α-phenylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37742-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,2-diphenylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037742986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2,2-diphenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,2-diphenylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BROMO-2,2-DIPHENYLBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA0ATV0SQD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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